7-Fluoro-2-phenylchroman-4-one
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Overview
Description
7-Fluoro-2-phenylchroman-4-one is a synthetic organic compound belonging to the chromanone family Chromanones are heterocyclic compounds that contain a benzene ring fused to a dihydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-phenylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with 4-fluorobenzaldehyde in the presence of a base, followed by cyclization using an acid catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of this compound quinone.
Reduction: Formation of 7-fluoro-2-phenylchromanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Fluoro-2-phenylchroman-4-one has garnered interest in scientific research due to its diverse applications:
Mechanism of Action
The mechanism of action of 7-Fluoro-2-phenylchroman-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparison with Similar Compounds
Chroman-4-one: Lacks the fluorine and phenyl substituents, resulting in different chemical and biological properties.
2-Phenylchroman-4-one: Similar structure but without the fluorine atom, leading to variations in reactivity and activity.
7-Fluorochroman-4-one: Lacks the phenyl group, affecting its overall properties.
Uniqueness: 7-Fluoro-2-phenylchroman-4-one stands out due to the combined presence of the fluorine and phenyl groups, which confer unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
98769-92-7 |
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Molecular Formula |
C15H11FO2 |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
7-fluoro-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H11FO2/c16-11-6-7-12-13(17)9-14(18-15(12)8-11)10-4-2-1-3-5-10/h1-8,14H,9H2 |
InChI Key |
SZNYRENOXQIQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
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